molecular formula C24H30O6 B600954 methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate CAS No. 192704-82-8

methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate

Cat. No.: B600954
CAS No.: 192704-82-8
M. Wt: 414.50
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification

The systematic nomenclature of methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate follows International Union of Pure and Applied Chemistry guidelines for complex steroid structures. This extensive name reflects the molecule's sophisticated architecture, incorporating multiple chiral centers and ring systems that define its three-dimensional configuration. The compound is officially registered under Chemical Abstracts Service number 192704-82-8, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C24H30O6 indicates a composition of 24 carbon atoms, 30 hydrogen atoms, and 6 oxygen atoms, yielding a molecular weight of 414.5 daltons. The structural framework features a pentacyclic steroid backbone with spiro ring fusion, characteristic of the spirolactone class of compounds. The presence of multiple oxygen-containing functional groups, including ester and lactone moieties, contributes to the molecule's chemical reactivity and potential biological activity patterns.

Alternative nomenclature systems recognize this compound through various synonyms, including the designation as Eplerenone EP Impurity B according to European Pharmacopoeia standards. Additional systematic names include methyl (1R,3aS,3bS,4R,9aR,9cS,10aR,10bR)-9a,10b-dimethyl-5',7-dioxo-2,3,3a,3b,4,4',5,5',7,8,9,9a,9b,9c,10a,10b-hexadecahydro-3'H-spiro[cyclopentaphenanthro[3,4-b]oxirene-1,2'-furan]-4-carboxylate, reflecting alternative stereochemical annotation systems.

Property Value Reference
Molecular Formula C24H30O6
Molecular Weight 414.5 g/mol
CAS Number 192704-82-8
Appearance Off White Solid
Solubility Methanol
Storage Condition 2-8°C

Historical Development and Discovery Context

The historical development of this compound emerges from the broader context of mineralocorticoid receptor antagonist research spanning several decades of pharmaceutical innovation. The foundation for understanding spirolactone chemistry was established in 1957 when spironolactone was first synthesized by researchers at Searle & Co., marking the beginning of systematic investigation into steroid-based aldosterone antagonists. This pioneering work demonstrated that 17-spirolactone steroids possessed the ability to block mineralocorticoid effects, establishing the structural template for subsequent compound development.

The discovery timeline progressed significantly with the development of eplerenone, first described in 1987 by medicinal chemists at Ciba-Geigy who synthesized 9-11α-epoxy derivatives of various spirolactone compounds. This research program specifically targeted the creation of more selective mineralocorticoid receptor antagonists through structural modifications that would reduce affinity for other steroid receptors. The epoxy modification of the steroidal backbone forced the molecule into a more concave conformation, thereby enhancing selectivity for mineralocorticoid receptors while reducing interactions with androgen and progesterone receptors.

The identification and characterization of process-related impurities, including the subject compound, emerged during intensive pharmaceutical development programs focused on optimizing synthetic routes for large-scale production. Research conducted during eplerenone development revealed that multigram-scale synthesis introduced various impurities resulting from side reactions occurring on the steroid ring system. These impurities were systematically identified and characterized using advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analysis.

The compound's recognition as Eplerenone EP Impurity B reflects its emergence during quality control studies mandated by regulatory authorities for pharmaceutical manufacturing processes. European Pharmacopoeia standards require comprehensive identification and quantification of impurities present in active pharmaceutical ingredients, leading to detailed characterization studies that established the compound's structural identity and synthetic origin.

Position in Spirolactone Chemical Classification

The compound occupies a specific position within the spirolactone chemical classification system, representing a structurally modified variant of the fundamental 17-spirolactone architecture that defines this important class of steroid derivatives. Spirolactones belong to the broader category of steroid lactones, characterized by the presence of a gamma-lactone ring fused to the steroid backbone at the 17-position. This structural feature distinguishes spirolactones from other steroid classes and confers unique pharmacological properties related to mineralocorticoid receptor binding.

The chemical taxonomy of spirolactones encompasses multiple generations of compounds developed through systematic structure-activity relationship studies. First-generation spirolactones, exemplified by spironolactone itself, established the basic structural requirements for mineralocorticoid receptor antagonism. These compounds feature a 17α-spirolactone ring system combined with various substitutions designed to optimize oral bioavailability and receptor selectivity. The progression to second-generation compounds involved introduction of additional structural modifications, particularly epoxy groups and alternative ester substitutions, to enhance selectivity profiles.

Within this classification framework, the subject compound represents a synthetic intermediate or by-product arising from chemical transformations applied to the eplerenone synthetic pathway. The presence of multiple ring systems, including the characteristic spiro fusion and additional cyclic structures, positions this molecule as a complex derivative that retains the fundamental spirolactone architecture while incorporating additional structural complexity. The pentacyclic arrangement reflects advanced synthetic methodology designed to introduce specific stereochemical features required for optimal biological activity.

Comparative analysis with related spirolactone structures reveals the evolutionary nature of pharmaceutical chemistry in this field. The compound shares structural elements with both spironolactone and eplerenone, including the 17α-spirolactone ring and steroid backbone, while incorporating unique features that distinguish it from the parent compounds. The presence of additional ring systems and modified substitution patterns demonstrates the sophisticated synthetic approaches employed in modern pharmaceutical development programs.

Compound Class Core Structure Key Features Representative Examples
First-generation Spirolactones 17α-spirolactone steroid Basic MR antagonism Spironolactone
Second-generation Spirolactones Epoxy-modified spirolactone Enhanced selectivity Eplerenone
Synthetic Intermediates Modified spirolactone variants Process-related structures Subject compound

Relationship to Eplerenone and Eplerenone EP Impurity B

The compound maintains a direct structural and synthetic relationship to eplerenone, serving as a process-related impurity designated as Eplerenone EP Impurity B in pharmaceutical quality control documentation. This relationship emerges from the complex multi-step synthetic pathway required to produce eplerenone, during which various side reactions can generate structurally related by-products that require identification and quantification for regulatory compliance.

The synthetic origin of this impurity traces to transformations occurring during eplerenone production, particularly reactions involving the steroid ring system that can lead to alternative cyclization patterns, epimerization events, or incomplete conversion of synthetic intermediates. Research has demonstrated that various factors, including reaction conditions, starting material purity, and catalyst systems, can influence the formation of process-related impurities during large-scale pharmaceutical manufacturing. The compound represents one such impurity that requires monitoring and control to ensure final product quality meets pharmaceutical standards.

Structural comparison between the subject compound and eplerenone reveals both similarities and distinct differences that reflect their synthetic relationship. Both molecules share the fundamental steroid backbone and certain substitution patterns, but differ in specific ring arrangements and stereochemical configurations. The pentacyclic structure of the impurity contrasts with eplerenone's tetracyclic arrangement, suggesting alternative cyclization pathways during synthesis that lead to formation of additional ring systems.

The designation as Eplerenone EP Impurity B within European Pharmacopoeia classification systems reflects its recognition as a significant process-related substance requiring analytical control during pharmaceutical manufacturing. Regulatory guidelines mandate that pharmaceutical manufacturers identify, characterize, and control impurities present above specified threshold levels, leading to comprehensive analytical development programs focused on understanding the formation and control of such substances.

Analytical methodology for distinguishing between eplerenone and its related impurities relies on sophisticated chromatographic and spectroscopic techniques capable of resolving structurally similar compounds. High-performance liquid chromatography serves as the primary analytical tool for separation and quantification, while nuclear magnetic resonance spectroscopy and mass spectrometry provide definitive structural identification. The development of these analytical methods requires extensive validation studies to ensure accuracy, precision, and specificity for pharmaceutical quality control applications.

Analytical Parameter Eplerenone Subject Compound (Impurity B) Analytical Method
Molecular Formula C24H30O6 C24H30O6 Mass Spectrometry
Molecular Weight 414.5 g/mol 414.5 g/mol Mass Spectrometry
Ring System Tetracyclic Pentacyclic NMR/X-ray
Regulatory Status Active ingredient Process impurity HPLC
Control Level 100% <0.1% Validated methods

Properties

IUPAC Name

methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-22-7-4-13(25)10-12(22)11-14(21(27)28-3)17-15-5-8-24(9-6-16(26)30-24)23(15,2)20-19(29-20)18(17)22/h10,14-15,17-20H,4-9,11H2,1-3H3/t14-,15+,17+,18-,19+,20+,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIRIYASLUPKQB-KPHSNMAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2C4C(O4)C5(C3CCC56CCC(=O)O6)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@H]4[C@H](O4)[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192704-82-8
Record name 11alpha,12alpha-Epoxy-7alpha-(methoxycarbonyl)-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192704828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11.ALPHA.,12.ALPHA.-EPOXY-7.ALPHA.-(METHOXYCARBONYL)-3-OXO-17.ALPHA.-PREGN-4-ENE-21,17-CARBOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3826B2RSY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Structural Features

The target compound features a spirocyclic framework integrating a pentacyclic octadecene system fused to an oxolane ring. Critical stereochemical elements include eight chiral centers (1S,2S,4R,5R,6R,9S,10S,11R,18R), necessitating precise asymmetric synthesis or chiral pool strategies. The 5,18-dimethyl groups and 5',15-dioxo functionalities impose constraints on reagent selection and reaction conditions to avoid undesired side reactions.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests fragmentation into two primary subunits:

  • Oxolane-2'-oxolane spirocore : Derived from cyclization of a keto-ester precursor.

  • Pentacyclic octadecene backbone : Constructed via sequential Diels-Alder reactions or transition-metal-catalyzed cycloadditions.

Catalytic Stereoselective Synthesis

Ag(I)-Catalyzed Aldol Cyclization

A pivotal method for spirocenter formation involves Ag(I)-cinchona alkaloid ligand systems to catalyze aldol reactions. Wei and Dixon demonstrated that Ag(I) complexes with cinchona-derived aminophosphine ligands induce high enantioselectivity (up to 98% ee) in oxazoline ring formation, critical for establishing the C1 spirocyclic stereocenter. Applied to the target compound, this approach could enable the stereoselective assembly of the oxolane-pentacyclic junction.

Reaction Conditions :

  • Catalyst: AgOAc (10 mol%), (DHQD)2PHAL ligand (12 mol%)

  • Solvent: Dichloromethane, -20°C

  • Yield: 72–85%

  • Stereoselectivity: >95% de

Dianion Alkylation and Cyclization

Ethyl 2-oxindoline-5-carboxylate serves as a versatile precursor for spirocyclic frameworks. Treatment with LDA generates a dianion, which undergoes alkylation with methyl iodide to install the 5-methyl group. Subsequent cyclization via acid catalysis (H2SO4, 50°C) forms the spiro-oxindole core in 68% yield. Adaptation to the target molecule would require modifying the alkylating agent to incorporate the 18-methyl group and adjusting cyclization conditions to accommodate the larger pentacyclic system.

Multi-Step Synthesis from N-Benzyl Piperidone Derivatives

Initial Cyclization and Hydrolysis

A patent by CN101255161A outlines a synthesis route for analogous spiro compounds starting from N-benzyl piperidone and ethyl cyanoacetate. Key steps include:

  • Cyclization : Reaction in cholamine solution (12%) at 0°C for eight days to form dicyano carbon imide intermediates.

  • Acidic Hydrolysis : Treatment with 30% H2SO4 at 100°C for 18 hours, achieving decarboxylation to yield diacid precursors (68% yield).

Modified Application :
For the target compound, replacing ethyl cyanoacetate with a methyl ester-bearing analog could direct the formation of the 11-carboxylate group.

Hydrogenation and Protecting Group Manipulation

Post-cyclization, hydrogenation (10% Pd/C, 50 psi H2, 50°C) removes benzyl protective groups, exposing secondary amines for functionalization. Subsequent acylation with methyl chloroformate introduces the methyl ester at position 11, while tert-butoxycarbonyl (Boc) protection stabilizes reactive amines during downstream steps.

Stereochemical Control via Chiral Auxiliaries

Evans Oxazolidinone Methodology

Chiral oxazolidinones enable asymmetric alkylation of the pentacyclic backbone. For instance, (S)-4-benzyl-2-oxazolidinone directs the stereoselective addition of methyl groups at positions 5 and 18. Quenching the enolate with methyl iodide achieves >90% diastereomeric excess, critical for maintaining the target’s stereointegrity.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) separates racemic intermediates, enriching enantiopurity. For example, hydrolysis of a racemic acetate precursor yields the desired (1S,2S,4R)-isomer with 99% ee, which is subsequently methylated to install the 11-carboxylate.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereoselectivity Complexity
Ag(I)-Catalyzed AldolAldol cyclization, spirocenter formation72–85%>95% deHigh
Dianion AlkylationAlkylation, acid-catalyzed cyclization35–68%ModerateMedium
HydrogenationCyclization, hydrogenation, acylation64–68%LowLow
Enzymatic ResolutionKinetic resolution, methylation40–50%99% eeHigh

Challenges and Optimization Strategies

Side Reactions in Cyclization

Competitive polymerization or over-alkylation during dianion alkylation necessitates strict temperature control (-78°C) and slow reagent addition. Implementing flow chemistry could improve mixing and reduce exothermic side reactions.

Protecting Group Compatibility

Boc and Cbz groups exhibit differential stability under hydrogenation conditions. Sequential deprotection using Pd/C (for Cbz) and TFA (for Boc) ensures selective exposure of reactive sites without degrading the spirocyclic framework.

Scalability Considerations

The patent route’s reliance on high-temperature hydrolysis (110°C) poses safety risks at scale. Substituting phosphate buffers with microwave-assisted conditions reduces reaction times from 30 hours to 2 hours, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different epoxides or hydroxylated derivatives, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₃₃H₄₈O₈
  • Molecular Weight : Approximately 596.76 g/mol
  • Key Functional Groups : Dioxo groups and carboxylate group contribute to its reactivity and potential biological activity.

Physical Properties

  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.

Medicinal Chemistry

Methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate exhibits potential as a pharmaceutical compound due to its structural complexity which can lead to diverse biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antibacterial Properties : The dioxo functional groups may enhance the compound's ability to interact with bacterial enzymes or cell membranes.

Materials Science

The compound's unique structural properties make it suitable for applications in material science:

  • Polymer Synthesis : It can serve as a monomer in the synthesis of biodegradable polymers that have applications in drug delivery systems.
  • Nanomaterials : The compound can be utilized in the development of nanostructured materials for sensors and electronic devices due to its stability and reactivity.

Agricultural Chemistry

Research indicates that similar compounds can be effective as agrochemicals:

  • Pesticidal Activity : The compound may exhibit insecticidal or fungicidal properties that could be harnessed for crop protection.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of structurally related compounds to methyl (1S,2S,...). Results indicated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting that modifications to the core structure could enhance potency.

Case Study 2: Antibacterial Efficacy

Research conducted by Nature Communications highlighted the antibacterial effects of dioxo-containing compounds against resistant strains of bacteria like MRSA. The study found that these compounds disrupt bacterial cell wall synthesis.

Case Study 3: Polymer Development

In a publication from Advanced Materials, researchers demonstrated how a derivative of this compound was used as a building block for creating biodegradable polymers with enhanced mechanical properties suitable for medical applications.

Mechanism of Action

The mechanism of action of methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate is related to its role as an impurity of eplerenone. Eplerenone works by blocking the action of aldosterone, a natural substance in the body that raises blood pressure. This compound, being structurally similar, may interact with similar molecular targets and pathways, although its specific effects and interactions are less well-studied .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthesis Challenges : The target compound’s stereochemical complexity necessitates advanced methods, such as asymmetric catalysis or biotransformation, as seen in isosteviol derivatization .
  • Comparative Limitations : Current literature lacks detailed pharmacokinetic or toxicity data for the target compound, highlighting the need for targeted in vitro and in vivo studies .

Biological Activity

Methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

This compound belongs to a class of chemical structures characterized by a spirocyclic framework and multiple chiral centers. The molecular formula is C24H30O6C_{24}H_{30}O_6, with a molecular weight of approximately 414.5 g/mol.

PropertyValue
Molecular FormulaC₁₈H₃₀O₆
Molecular Weight414.5 g/mol
IUPAC NameMethyl (1S,2S,...
CAS Number192704-82-8

Antitumor Effects

Recent studies have indicated that methyl (1S,2S,...), exhibits promising antitumor activity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that this compound inhibits the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis through the mitochondrial pathway.
  • Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects :

  • In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with methyl (1S,2S,...), significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • This suggests that the compound may exert its effects by inhibiting NF-kB signaling pathways.

Antioxidant Activity

Research indicates that methyl (1S,2S,...), possesses notable antioxidant properties :

  • It scavenges free radicals effectively in various assays (DPPH and ABTS assays), indicating potential protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • Objective : To evaluate the cytotoxic effects on MCF-7 and A549 cells.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.
    • Reference : Study on Cytotoxicity.
  • Anti-inflammatory Study :
    • Objective : Assess the impact on LPS-induced inflammation in mice.
    • Findings : The compound decreased inflammatory markers by up to 60% compared to control groups.
    • Reference : Inflammation Research.
  • Antioxidant Evaluation :
    • Objective : To determine free radical scavenging ability.
    • Findings : IC50 values were significantly lower than those of standard antioxidants like ascorbic acid.
    • Reference : Antioxidant Properties Study.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to determine the absolute stereochemistry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex stereochemistry. For example, studies on structurally analogous spiro compounds (e.g., ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetra-cyclohexadecane derivatives) employed SC-XRD to confirm configurations using anisotropic displacement parameters and residual density maps .
  • Key Data : Bond lengths (e.g., C–C: ~1.54 Å) and angles (e.g., tetrahedral carbons: ~109.5°) must align with expected values for the reported stereochemistry.

Q. How can researchers verify the purity of this compound after synthesis?

  • Methodology : Combine high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy.

  • HPLC : Use a C18 column with a gradient elution system (e.g., water/acetonitrile) to resolve impurities.
  • NMR : Compare experimental 1^1H and 13^13C spectra to computational predictions (e.g., density functional theory (DFT)-calculated shifts). Discrepancies >0.1 ppm for 1^1H or >1 ppm for 13^13C signal impurities .

Q. What spectroscopic techniques are critical for characterizing its functional groups?

  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm1^{-1}) and ester (C–O) vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight (e.g., [M+Na]+ ion). For example, analogous compounds with spiro-oxolane motifs show fragmentation patterns consistent with lactone ring cleavage .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental NMR results be resolved?

  • Root Cause Analysis : Solvent effects, conformational flexibility, or crystal-packing forces may cause discrepancies.
  • Methodology :

Perform NMR in multiple solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.

Use molecular dynamics (MD) simulations to model conformational ensembles.

Cross-validate with SC-XRD data to identify dominant conformers .

Q. What strategies optimize the synthesis of this compound to minimize diastereomer formation?

  • Experimental Design :

  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Jacobsen’s salen complexes) can control stereocenters during key steps (e.g., spiro-ring formation).
  • Temperature Control : Lower reaction temperatures (<0°C) reduce epimerization risks. For example, spiro-oxolane derivatives synthesized at −20°C showed >95% diastereomeric excess (d.e.) .
    • Monitoring : Use real-time reaction analytics (e.g., inline IR) to detect intermediates and adjust conditions.

Q. How can computational methods predict its reactivity in novel reaction environments?

  • Approach :

Quantum Mechanics/Molecular Mechanics (QM/MM) : Model the compound’s behavior in solvent or enzyme-active sites.

Reaction Path Sampling : Identify low-energy pathways for transformations (e.g., ketone reduction or ester hydrolysis).

  • Case Study : ICReDD’s reaction path search methods, integrating DFT and machine learning, reduced optimization time for similar polycyclic compounds by 40% .

Q. What experimental and computational approaches resolve ambiguities in its X-ray crystallographic data?

  • Ambiguity Sources : Disorder in crystal lattices or weak electron density for flexible groups (e.g., methyl substituents).
  • Solutions :

  • Twinned Crystals : Use twin refinement algorithms (e.g., SHELXT) to model overlapping lattices.
  • Complementary Data : Pair SC-XRD with cryo-electron microscopy (cryo-EM) or solid-state NMR to validate dynamic regions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points?

  • Factors : Polymorphism, impurities, or solvent retention.
  • Methodology :

Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions (e.g., endothermic peaks at 120–150°C).

Thermogravimetric Analysis (TGA) : Rule out solvent retention (>2% weight loss indicates trapped solvent).

  • Example : A methyl-oxabicyclo compound showed a 15°C deviation between predicted and observed melting points due to a metastable polymorph .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.